molecular formula C11H10N2O3 B1482719 3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098140-75-9

3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1482719
CAS RN: 2098140-75-9
M. Wt: 218.21 g/mol
InChI Key: SLSARXUJFWRBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3-CPFTP) is a synthetic organic compound with a unique chemical structure that has the potential to be used in a variety of scientific applications. It is an important intermediate in the synthesis of other compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 3-CPFTP is also a valuable research tool, as it is a versatile molecule that can be used to study the mechanism of action of various biological processes.

Scientific Research Applications

Bioactive Furanyl-substituted Nucleobases and Nucleosides

Furan derivatives, including 3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, are critical in medicinal chemistry due to their structural role in bioactive molecules. They are pivotal in the design of drugs with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. Heteroaryl substituents like furan-2-yl enhance the activity of purine and pyrimidine nucleobases and nucleosides, demonstrating significant medicinal potential. This compound, with its furanyl substitution, is part of a broader class of compounds aimed at improving drug efficacy through structural modification (T. Ostrowski, 2022).

Anti-inflammatory Applications

Substituted tetrahydropyrimidine derivatives, including those with a furanyl group, have shown promise in in-vitro anti-inflammatory activity. This class of compounds, through structural modifications, exhibits potent anti-inflammatory effects, underscoring the potential of furanyl-substituted tetrahydropyrimidines in designing new anti-inflammatory drugs. Their synthesis and biological activity underscore the importance of structural diversity in medicinal chemistry for discovering effective anti-inflammatory agents (Anita S. Gondkar et al., 2013).

Reactions with Nucleophiles

Furanyl derivatives also play a significant role in organic chemistry reactions, including reactions with C- and N-nucleophiles. These reactions produce a wide range of compounds, demonstrating the versatility of furanyl-substituted compounds in synthesizing diverse chemical entities. This versatility is crucial for developing novel compounds with potential pharmaceutical applications (I. Kamneva et al., 2018).

properties

IUPAC Name

3-cyclopropyl-6-(furan-2-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10-6-8(9-2-1-5-16-9)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSARXUJFWRBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(NC2=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Cyclopropyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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